Tetratriacontane

Catalog No.
S601968
CAS No.
14167-59-0
M.F
C34H70
M. Wt
478.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetratriacontane

CAS Number

14167-59-0

Product Name

Tetratriacontane

IUPAC Name

tetratriacontane

Molecular Formula

C34H70

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C34H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3

InChI Key

GWVDBZWVFGFBCN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Biomarker in Environmental Studies

Tetratriacontane is a naturally occurring compound found in various organisms, including cyanobacteria like Synechocystis [National Institutes of Health, ], and plants like Artemisia baldshuanica [National Institutes of Health, ]. Due to its presence in these organisms, tetratriacontane can be used as a biomarker in environmental studies. By analyzing the presence and concentration of this compound in environmental samples, researchers can gain insights into the presence and abundance of specific organisms in that environment. This information can be valuable for ecological studies, pollution monitoring, and understanding the impact of environmental changes on specific ecosystems.

Potential Applications in Material Science

The long-chain structure of tetratriacontane gives it unique physical properties, such as hydrophobicity (water-repelling) and self-assembly abilities. These properties have led to potential applications in material science research. For example, researchers are exploring the use of tetratriacontane in developing new materials with specific functionalities, such as:

  • Hydrophobic coatings: Tetratriacontane's water-repelling properties could be utilized to create coatings for various materials, making them water-resistant and potentially enhancing their durability in wet environments.
  • Nanoparticles: Tetratriacontane's self-assembly abilities could be used to create well-defined nanoparticles with specific sizes and shapes. These nanoparticles could have various applications in fields like drug delivery, electronics, and catalysis.

Tetratriacontane is a long-chain alkane with the chemical formula C34H70, consisting of an unbranched chain of 34 carbon atoms. It is classified as a straight-chain hydrocarbon and is part of a larger group of compounds known as alkanes or paraffins. This compound is characterized by its hydrophobic nature, which makes it insoluble in water but soluble in organic solvents. Tetratriacontane is found naturally in various organisms, including certain cyanobacteria such as Synechocystis and plants like Artemisia baldshuanica . Its unique structure contributes to its distinct physical properties, including a high melting point of approximately 72.6 °C and a boiling point around 483 °C .

Tetratriacontane itself doesn't have a known biological function or specific mechanism of action.

  • Flammability: Tetratriacontane is likely flammable with a high boiling point, similar to other long-chain alkanes.
  • Specific flammability data for tetratriacontane is not available, but similar alkanes have flash points above 120°C.
  • Other hazards: Information on specific hazards like toxicity is limited. However, long-chain alkanes generally have low toxicity. As with any organic compound, it's recommended to handle tetratriacontane with standard laboratory precautions.

Tetratriacontane primarily participates in reactions typical of alkanes, such as combustion and halogenation. In combustion reactions, tetratriacontane reacts with oxygen to produce carbon dioxide and water, releasing energy in the process:

C34H70+52O234CO2+35H2O\text{C}_{34}\text{H}_{70}+52\text{O}_2\rightarrow 34\text{CO}_2+35\text{H}_2\text{O}

Tetratriacontane can be synthesized through various methods, including:

  • Natural Extraction: Isolated from natural sources such as plants and microorganisms.
  • Chemical Synthesis: Can be synthesized via the Fischer-Tropsch synthesis method, where carbon monoxide and hydrogen are converted into hydrocarbons using metal catalysts.
  • Decarboxylation: Involves the removal of carbon dioxide from fatty acids, leading to longer-chain alkanes.

Each method has its advantages and limitations concerning yield, purity, and environmental impact.

Tetratriacontane has several potential applications due to its unique properties:

  • Biomarker in Environmental Studies: Its presence in specific organisms allows for ecological monitoring and pollution assessment .
  • Material Science: Explored for use in developing new materials with specific functionalities due to its hydrophobic nature and self-assembly capabilities.
  • Lubricants: Potential use in formulating lubricants due to its long-chain structure.

Tetratriacontane shares similarities with other long-chain alkanes. Below is a comparison with some related compounds:

Compound NameChemical FormulaCarbon Chain LengthUnique Characteristics
TriacontaneC30H6230Shorter chain length; lower melting point
DotriacontaneC32H6632Similar structure; slightly shorter
PentatriacontaneC35H7235Longer chain; higher melting point
HexatriacontaneC36H7436Even longer chain; distinct physical properties

Tetratriacontane's uniqueness lies in its specific chain length (34 carbon atoms), which contributes to distinct physical properties compared to these similar compounds. Its applications and presence in certain biological systems further differentiate it from others within the alkane family.

Tetratriacontane is characterized by its long hydrocarbon chain structure, represented as CH₃(CH₂)₃₂CH₃. As a high-molecular-weight alkane, it exhibits properties typical of its homologous series while demonstrating characteristics unique to compounds with extensive carbon chains.

Physical Properties

Tetratriacontane exists as a solid at room temperature due to its high molecular weight. The physical properties of tetratriacontane are summarized in the following table:

PropertyValueReference
Molecular formulaC₃₄H₇₀
CAS number14167-59-0
Molecular weight478.9196 g/mol
Melting point72.6°C
Boiling point285.4°C at 0.4 kPa
Density0.812 g/ml
IUPAC Standard InChIKeyGWVDBZWVFGFBCN-UHFFFAOYSA-N

The melting point of tetratriacontane (72.6°C) follows the general trend observed in the homologous series of n-alkanes, where melting points increase with increasing carbon chain length. This high melting point reflects the strong van der Waals interactions between the long hydrocarbon chains.

Chemical Properties

As an alkane, tetratriacontane exhibits low chemical reactivity due to the presence of only strong C-H and C-C single bonds. The bond dissociation energies of these bonds typically fall in the range of 96-101 kcal/mol, making them relatively stable under normal conditions.

The chemical reactivity of tetratriacontane is primarily characterized by:

  • Combustion in the presence of oxygen, yielding carbon dioxide and water
  • Halogenation reactions, particularly with chlorine and bromine
  • Low reactivity toward polar compounds due to its pronounced hydrophobicity
  • Potential for thermal cracking at high temperatures, producing smaller hydrocarbon fragments

Tetratriacontane (C₃₄H₇₀) is a long-chain alkane consisting of an unbranched chain of 34 carbon atoms that exhibits complex structural polymorphism and phase behavior characteristic of extended hydrocarbon molecules [25]. This compound demonstrates multiple crystalline phases and undergoes distinct phase transitions that have been extensively studied using various spectroscopic and thermal analysis techniques [10].

Crystallographic Polymorphism in Solid Phases

Tetratriacontane exhibits remarkable crystallographic polymorphism, with multiple solid-state structures that depend on crystallization conditions and temperature [28]. The compound primarily crystallizes in three distinct polymorphic forms: monoclinic, orthorhombic, and triclinic structures [28]. Research using X-ray diffraction has identified that tetratriacontane can adopt both orthorhombic I and (011) tilted monoclinic forms when crystallized from toluene solutions under varying conditions [28].

The structural polymorphism in tetratriacontane arises from different extents of chain end and translational disorder, which are responsible for the formation of distinct crystal phases [28]. At room temperature, the compound typically exists in a monoclinic crystal structure, which represents the most thermodynamically stable form under standard conditions [10]. The monoclinic phase is characterized by a specific arrangement of molecular chains that maximizes intermolecular interactions while accommodating the bulky methyl end groups [7].

Crystal SystemSpace GroupStability RangeCharacteristic Features
MonoclinicP2₁/c (typical)Room temperature to 69.2°CMost stable form, ordered chain packing
OrthorhombicPca2₁69.2°C to 69.6°CIntermediate phase, reduced symmetry
TriclinicP1̄Under applied pressureLeast symmetric, stress-induced

The transformation between polymorphic forms involves subtle changes in molecular orientation and packing efficiency [28]. Infrared spectroscopy studies have revealed that the symmetric methyl deformation around 1378 cm⁻¹ shows differing characteristics depending on the crystal phase, with both rocking and asymmetric carbon-hydrogen stretching vibrations displaying different components in each polymorph [28].

Rotator Phase Transitions and Molecular Dynamics

Tetratriacontane undergoes a series of well-defined phase transitions upon heating, including the formation of a rotator phase that serves as an intermediate state between the crystalline solid and liquid phases [7] [10]. The phase transition sequence begins with the transformation from the low-temperature monoclinic crystal to an orthorhombic structure at 69.2°C, followed by the orthorhombic-to-rotator phase transition at 69.6°C, and finally melting at 72.9°C [10].

The rotator phase represents a unique state of matter where molecules maintain translational order while gaining rotational freedom about their long molecular axes [7]. Raman spectroscopy investigations have demonstrated that the monoclinic crystal → rotator → melt phase transitions can be monitored in real-time during both heating and cooling cycles [7]. Changes in band intensity and frequency in specific spectral regions, particularly the CH₂ bending, CH₂ twisting, skeletal carbon-carbon stretching, and CH₃ rocking regions, reveal the occurrence of both transitions [7].

Phase TransitionTemperature (°C)Temperature (K)Characteristics
Monoclinic → Orthorhombic69.2342.35Symmetry change, molecular reorientation
Orthorhombic → Rotator69.6342.75Onset of rotational freedom
Rotator → Melt72.9346.05Complete loss of positional order

The molecular dynamics within the rotator phase are characterized by increased conformational flexibility while maintaining the overall extended chain structure [7]. Infrared spectroscopic analysis reveals that the all-trans crystal core comprises approximately 33 to 34 carbon atoms, indicating that the core corresponds to almost the entire tetratriacontane molecule [7]. The rotator phase exhibits intermediate properties between the rigid crystalline state and the fluid liquid state, with molecules retaining their parallel orientation while acquiring rotational mobility [8].

Band components related to gauche bonds serve as particularly sensitive indicators of the phase transitions, showing distinct changes that correlate with the onset of molecular motion in the rotator phase [7]. The temperature dependence of these spectroscopic features provides insight into the kinetics and thermodynamics of the phase transformation processes [11].

Self-Assembly in Nanoconfined Environments

Tetratriacontane demonstrates unique self-assembly behavior when confined to nanoscale environments, exhibiting properties that differ significantly from bulk crystallization [15] [16]. The compound has been successfully employed as a buffer layer material to template the self-assembly of other organic molecules, particularly when deposited on highly oriented pyrolytic graphite surfaces [15]. These buffer layers effectively decouple overlying molecular assemblies from the influence of the substrate lattice, enabling the formation of alternative polymorphic structures [15].

In nanoconfined systems, tetratriacontane molecules form ordered lamellar structures with the molecular long axes oriented parallel to the substrate surface [20]. Electron diffraction studies of thin films reveal that the compound maintains its extended all-trans conformation even under severe spatial constraints [20]. The self-assembly process in confined geometries is governed by a delicate balance between intermolecular van der Waals forces, substrate interactions, and entropic effects associated with chain confinement [16].

Confinement TypeAssembly StructureMolecular OrientationKey Properties
Thin FilmsLamellar organizationParallel to substrateOrdered 2D structures
Buffer LayersTemplate formationRegistry with surfaceEnhanced control
Nanoconfined SpacesModified packingOrientation biasAltered phase behavior

The orientation bias observed in nanoconfined tetratriacontane assemblies depends critically on molecular chain length and the nature of stabilizing intermolecular interactions [16]. Under lateral nanoconfinement conditions created through scanning tunneling microscopy-based nanolithography, preferred alignment along specific rotational directions has been observed, breaking the usual rotational domain equivalency seen in bulk systems [16]. This phenomenon demonstrates that both geometric constraints and kinetic factors governing molecular assembly under dynamic confinement conditions contribute to the observed structural preferences [16].

Molecular dynamics simulations have provided additional insight into the behavior of tetratriacontane chains in confined environments, revealing that the folding behaviors and end-to-end distances differ markedly from those observed in vacuum or bulk phases [43]. The self-assembly properties of tetratriacontane in nanoconfined environments make it an valuable model system for understanding the fundamental principles governing molecular organization at interfaces and in restricted geometries .

XLogP3

18

Boiling Point

483.0 °C

Melting Point

72.6 °C

UNII

94UA0738YX

Other CAS

14167-59-0

Wikipedia

Tetratriacontane

Biological Half Life

383.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Dates

Modify: 2023-08-15

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